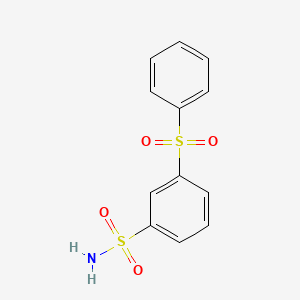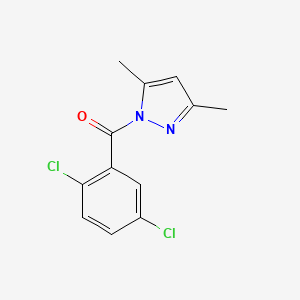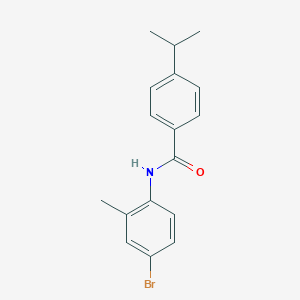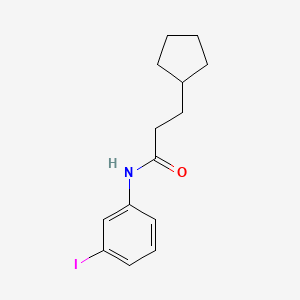
3-cyclopentyl-N-(3-iodophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclopentyl-N-(3-iodophenyl)propanamide, commonly referred to as CPIP, is a chemical compound that has gained significant attention in the field of scientific research. CPIP is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is a non-selective cation channel expressed predominantly in sensory neurons. The TRPV1 receptor plays a crucial role in the perception of pain and temperature, making CPIP a promising candidate for the development of novel analgesic drugs. In
作用机制
CPIP acts as a selective antagonist of the 3-cyclopentyl-N-(3-iodophenyl)propanamide receptor by binding to a specific site on the receptor and preventing its activation by various stimuli such as heat, capsaicin, and acid. The 3-cyclopentyl-N-(3-iodophenyl)propanamide receptor is a non-selective cation channel, and its activation results in the influx of calcium ions into the cell, leading to the release of neurotransmitters and the perception of pain. By blocking the 3-cyclopentyl-N-(3-iodophenyl)propanamide receptor, CPIP effectively reduces the influx of calcium ions and the release of neurotransmitters, resulting in a reduction in pain sensation.
Biochemical and physiological effects:
CPIP has been shown to effectively reduce pain sensation in various animal models of pain. Additionally, CPIP has been investigated for its potential use in the treatment of other conditions such as anxiety, depression, and epilepsy. CPIP has been shown to have a good safety profile and minimal toxicity in animal studies.
实验室实验的优点和局限性
CPIP is a potent and selective antagonist of the 3-cyclopentyl-N-(3-iodophenyl)propanamide receptor, making it a valuable tool for the study of pain-related conditions. However, the synthesis of CPIP is a complex process that requires expertise in organic chemistry. Additionally, the use of CPIP in lab experiments requires careful attention to dosage and administration to ensure accurate results.
未来方向
There are several directions for future research in CPIP. One area of interest is the development of novel analogs of CPIP with improved potency and selectivity for the 3-cyclopentyl-N-(3-iodophenyl)propanamide receptor. Additionally, the use of CPIP in combination with other analgesic drugs may result in a synergistic effect, leading to improved pain management. Further investigation into the potential use of CPIP in the treatment of other conditions such as anxiety, depression, and epilepsy is also warranted.
合成方法
The synthesis of CPIP involves the reaction of 3-iodoaniline with cyclopentylmagnesium bromide followed by acylation with 3-bromo-1-propanol. The resulting product is then subjected to catalytic hydrogenation to yield CPIP. The synthesis of CPIP is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学研究应用
CPIP has been extensively studied for its potential use as a novel analgesic drug. The 3-cyclopentyl-N-(3-iodophenyl)propanamide receptor is involved in the perception of pain and temperature, and its overexpression has been linked to various pain-related conditions such as neuropathic pain, inflammatory pain, and cancer pain. CPIP has been shown to effectively block the 3-cyclopentyl-N-(3-iodophenyl)propanamide receptor, resulting in a reduction in pain sensation. Additionally, CPIP has been investigated for its potential use in the treatment of other conditions such as anxiety, depression, and epilepsy.
属性
IUPAC Name |
3-cyclopentyl-N-(3-iodophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO/c15-12-6-3-7-13(10-12)16-14(17)9-8-11-4-1-2-5-11/h3,6-7,10-11H,1-2,4-5,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESBMRVILVYRTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5842488.png)
![N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5842496.png)
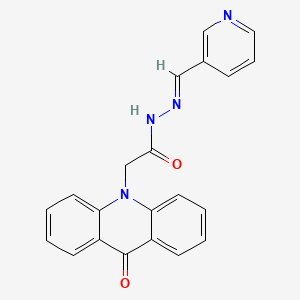
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid](/img/structure/B5842508.png)
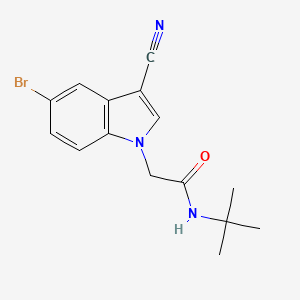
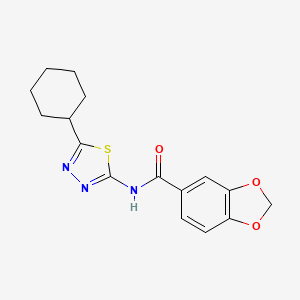
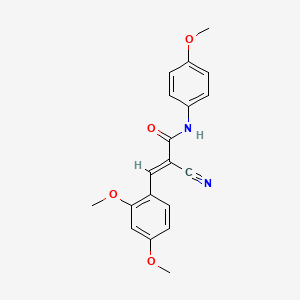
![N'-[(3,4-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842542.png)
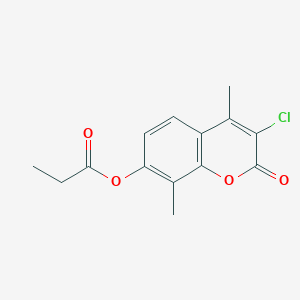
![2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5842553.png)
